molecular formula C19H20N2O2S B4674826 2-(benzoylamino)-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-(benzoylamino)-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B4674826
M. Wt: 340.4 g/mol
InChI Key: PVUAYPWQXXWNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzoylamino)-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. The compound is a member of the benzothiophene family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(benzoylamino)-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the inhibition of various enzymes and receptors. The compound has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. It also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, 2-(benzoylamino)-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the activity of HIV-1 integrase, which is involved in the integration of viral DNA into host DNA.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(benzoylamino)-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are diverse. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators. It also exhibits antitumor effects by inhibiting the activity of topoisomerase II. Furthermore, 2-(benzoylamino)-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to exhibit antiviral effects by inhibiting the activity of HIV-1 integrase.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzoylamino)-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its diverse biological activities and potential use as a therapeutic agent. However, the compound has certain limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are numerous future directions for the study of 2-(benzoylamino)-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One potential avenue of research is the development of novel synthetic methods for the compound, which could improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of 2-(benzoylamino)-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its potential use as a therapeutic agent for various diseases. Finally, studies are needed to evaluate the safety and toxicity of the compound in vivo, which could inform its potential use in clinical settings.

Scientific Research Applications

2-(benzoylamino)-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential use as a therapeutic agent. The compound exhibits a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. It has been shown to inhibit the activity of various enzymes and receptors, including cyclooxygenase-2, topoisomerase II, and HIV-1 integrase.

properties

IUPAC Name

2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c22-17(12-6-2-1-3-7-12)21-19-16(18(23)20-13-10-11-13)14-8-4-5-9-15(14)24-19/h1-3,6-7,13H,4-5,8-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUAYPWQXXWNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzoylamino)-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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2-(benzoylamino)-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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2-(benzoylamino)-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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